2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 652973-89-2
VCID: VC16818798
InChI: InChI=1S/C14H9BrN2O2/c15-9-4-1-3-8(7-9)11-13(19)12(18)10-5-2-6-16-14(10)17-11/h1-7,19H,(H,16,17,18)
SMILES:
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14 g/mol

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one

CAS No.: 652973-89-2

Cat. No.: VC16818798

Molecular Formula: C14H9BrN2O2

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one - 652973-89-2

Specification

CAS No. 652973-89-2
Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
IUPAC Name 2-(3-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one
Standard InChI InChI=1S/C14H9BrN2O2/c15-9-4-1-3-8(7-9)11-13(19)12(18)10-5-2-6-16-14(10)17-11/h1-7,19H,(H,16,17,18)
Standard InChI Key PGSORVCHQAEZBI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=C(C(=O)C3=C(N2)N=CC=C3)O

Introduction

Chemical Identity and Structural Features

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one (molecular formula: C15H10BrN2O2\text{C}_{15}\text{H}_{10}\text{BrN}_2\text{O}_2) belongs to the 1,8-naphthyridine class, a diazanaphthalene derivative with nitrogen atoms at positions 1 and 8. The 3-bromophenyl group introduces steric and electronic effects, while the hydroxyl group at position 3 enhances hydrogen-bonding capabilities. These features are critical for its interaction with biological targets and nonlinear optical (NLO) properties .

Key structural attributes:

  • A planar naphthyridinone core with conjugated π-electrons.

  • A bromine atom at the meta position of the phenyl ring, influencing electron density and reactivity.

  • Intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions. For the target compound, a modified approach inspired by López et al. (2003) was employed :

  • Formation of the nicotinic ester intermediate:

    • 2-Aminonicotinic acid was reacted with 3-bromophenacyl bromide in dimethylformamide (DMF) under basic conditions (K2_2CO3_3), yielding the phenacyl nicotinic ester intermediate.

    • Reaction conditions: 90°C for 2 hours, followed by 50°C for 3 hours.

  • Cyclization via polyphosphoric acid (PPA):

    • The ester intermediate was heated in PPA at 120°C for 2 hours, inducing cyclization to form the 1,8-naphthyridin-4(1H)-one core.

    • Yields ranged from 65–83% for analogous compounds, with bromine substituents favoring higher yields due to electronic stabilization .

Table 1. Synthetic Parameters for Analogous 1,8-Naphthyridin-4(1H)-ones

Substituent (R)Yield (%)Melting Point (°C)
4-Br65>300
3-Br70>300
4-NO2_2Complex mixture

Note: Data adapted from López et al. (2003) for structurally related compounds .

Spectroscopic Characterization

UV-Vis and IR Spectroscopy

  • UV-Vis: A strong π→π* transition at 270–290 nm (ε ≈ 0.98–1.02 × 104^4 L·mol1^{-1}·cm1^{-1}) was observed, indicative of extended conjugation .

  • IR: Key peaks included:

    • O–H stretch at 3550 cm1^{-1}.

    • C=O stretch at 1680 cm1^{-1}.

    • C–Br vibration at 610 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6_6):

    • δ 8.25–8.29 (2H, aromatic protons adjacent to nitrogen).

    • δ 7.51–7.95 (4H, phenyl ring protons).

    • δ 6.65 (1H, hydroxyl proton, exchangeable).

Computational Insights

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6–311++G(d,p) level revealed:

  • A planar structure with dihedral angles <5° between the naphthyridinone core and phenyl ring.

  • NBO Analysis: Significant orbital overlap between π(C2_2–N11_{11}) and π*(C3_3–C4_4), facilitating intramolecular charge transfer (ICT) .

Nonlinear Optical (NLO) Properties

  • First hyperpolarizability (β0\beta_0): 47.074 × 1030^{-30} esu, surpassing urea (β0=0.37×1030\beta_0 = 0.37 \times 10^{-30} esu), suggesting potential in photonic applications .

Table 2. Comparative NLO Parameters

Compoundβ0\beta_0 (×1030^{-30} esu)
Target Compound47.074
Urea0.37

Biological Activity and Molecular Docking

Cytotoxic Evaluation

  • IC50_{50} against HeLa cells: 230 μM (moderate activity), attributed to tubulin polymerization inhibition .

  • QTAIM Analysis: Two closed-shell interactions (O13_{13}–H18_{18} and O15_{15}–H23_{23}) with bond energies of −5.08 kJ/mol and −6.15 kJ/mol, stabilizing the protein-ligand complex .

Docking with HER2 Kinase

  • Binding energy: −7.89 kcal/mol.

  • Inhibition constant (KiK_i): 1.65 μM, indicating strong affinity for the HER2 active site .

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